1-(1,3-Benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol
Description
This compound, also known as Stiripentol-D9, is a deuterated analog of the antiepileptic drug Stiripentol. Its molecular formula is C₁₄H₉D₉O₃, with a molecular weight of 243.35 g/mol . The deuterium substitution occurs at nine hydrogen positions: three on the terminal methyl group (C5: 5,5,5-trideuterio) and three each on the two methyl groups attached to the fourth carbon (4,4-bis(trideuteriomethyl)) . Stiripentol-D9 is primarily utilized as an analytical standard in pharmacokinetic studies, enabling precise quantification of the parent drug in biological matrices via mass spectrometry due to its distinct isotopic signature .
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
IBLNKMRFIPWSOY-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(C=CC1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol typically involves multiple steps, starting from readily available precursors. The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions. The pentenol chain can be introduced through a series of reactions including alkylation, reduction, and dehydration.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering metabolic pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Parent Compound Stiripentol
Stiripentol (C₁₄H₁₈O₃, MW 234.29 g/mol) serves as the non-deuterated parent drug. Key differences include:
- This property enhances its utility as a stable internal standard for tracking drug metabolism .
- Analytical Utility : In mass spectrometry, Stiripentol-D9 co-elutes with Stiripentol but is distinguishable by its higher mass-to-charge ratio, minimizing interference during quantification .
Structural Analogues with 1,3-Benzodioxole Moieties
Compounds sharing the 1,3-benzodioxole core but differing in substituents and applications include:
- Benziodoxol Derivatives (e.g., 5-Pentanolethynyl-1,2-benziodoxol-3(1H)-one): These iodine-containing heterocycles are synthesized for use in hypervalent iodine chemistry and oxidative functionalization reactions .
- Benzodioxole-Phosphine Ligands : Examples include catalysts like [NH₂Me₂][(RuCl((S)-dm-segphos(regR)))₂(μ-Cl)₃], which feature benzodioxole-linked phosphine groups for asymmetric hydrogenation . These highlight the moiety’s versatility in catalysis, diverging from pharmaceutical applications.
- Trifluoromethyl-Substituted Alkynes (e.g., 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-yne) : While structurally analogous in substitution pattern (C4 and C5), trifluoromethyl groups impart electron-withdrawing effects and increased lipophilicity, contrasting with deuterium’s metabolic stabilization role .
Biological Activity
1-(1,3-Benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol is a synthetic compound that belongs to the class of methylenedioxyphenyl compounds. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 250.33 g/mol |
| CAS Number | 1262795-35-6 |
| IUPAC Name | (E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The methylenedioxyphenyl moiety enhances its affinity for certain receptors and enzymes, leading to significant biological effects.
Enzyme Interaction
Research indicates that this compound may inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound could potentially increase the levels of these neurotransmitters in the brain, which may have implications for mood regulation and anxiety disorders .
Biological Activity Studies
Several studies have explored the biological activity of related compounds and derivatives:
- Psychoactive Effects : A study on N-methyl derivatives revealed that while they were nonhallucinogenic, they exhibited novel psychoactive effects. This suggests that compounds with similar structures may influence mood and cognition without producing traditional hallucinogenic effects .
- Antioxidant Properties : Some benzodioxole derivatives have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases . This property may extend to this compound.
Case Study 1: Psychopharmacology
In a psychopharmacological study involving derivatives of 1-(1,3-benzodioxol-5-yl), researchers found that certain derivatives influenced drug discrimination behavior in rats. The study aimed to evaluate the potential therapeutic applications of these compounds in treating mood disorders .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of similar compounds against neurodegenerative diseases. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
